molecular formula C2H4O2 B093269 Acetic acid-18O2 CAS No. 17217-83-3

Acetic acid-18O2

Cat. No. B093269
CAS RN: 17217-83-3
M. Wt: 64.05 g/mol
InChI Key: QTBSBXVTEAMEQO-NUQCWPJISA-N
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Description

Acetic acid, with the chemical formula CH3COOH, is a simple carboxylic acid and an important chemical reagent and industrial chemical, used in the production of polyethylene terephthalate mainly used in soft drink bottles, cellulose acetate, mainly for photographic film, and polyvinyl acetate for wood glue, as well as many synthetic fibers and fabrics. In households, diluted acetic acid is often used in descaling agents. In the food industry, acetic acid is used as an acidity regulator and as a condiment .

Synthesis Analysis

Acetic acid can be synthesized through various methods. One such method is the direct functionalization of methane to acetic acid using water as an oxidant at room temperature, which is a photocatalytic process involving TiO2 support and ammonium phosphotungstic polyoxometalate clusters . Another route is the methanol hydrocarboxylation with CO2 and H2, catalyzed by Ru–Rh bimetallic catalysts . Additionally, acetic acid has been generated directly from synthesis gas (CO H2) using a Ru/Co/I Bu4PBr catalyst combination . Furthermore, the formation of acetic acid from methane by a non-syngas process has also been reported, where methane is brominated to give CH3Br and CO, which then react with water to produce acetic acid .

Molecular Structure Analysis

The molecular structure of acetic acid has been explored through crystal structure predictions, considering various space groups and using different force fields for energy minimizations. The experimental structure of acetic acid was found to have a low lattice energy in all cases .

Chemical Reactions Analysis

Acetic acid is involved in several chemical reactions. It is a key molecule in the formation of glycine and peptides and is ubiquitous in the interstellar medium. The formation of acetic acid in polar ice mixtures upon exposure to ionizing radiation has been studied, revealing that acetic acid is formed through the radical–radical recombination of acetyl with hydroxyl radicals . Additionally, the Maillard reaction cascade has been shown to form acetic acid from glucose via hydrolytic beta-dicarbonyl cleavage .

Physical and Chemical Properties Analysis

The hydration of acetic acid and acetate ion in water has been studied, revealing that the average number of water molecules in the hydrophobic hydration shell of the CH3 group is significant, and the average number of H-bonds formed by the COOH group is 2.5, which increases to 6 upon deprotonation to the acetate ion. This indicates that deprotonation leads to increased H-bonding of water molecules with the carboxylate moiety .

Scientific Research Applications

  • Maillard Reaction Studies Acetic acid-18O2 plays a significant role in the study of the Maillard reaction, particularly in understanding the formation of short-chain carboxylic acids. Research by (Davidek et al., 2006) indicates that labeled dioxygen (18O2) can be partially incorporated into acetic acid during this process. This finding is crucial for elucidating reaction mechanisms involving carboxylic acids.

  • Catalytic Performance Analysis In the field of catalysis, acetic acid-18O2 is used to understand reaction pathways and catalytic performance. For instance, (Lemonidou et al., 2013) utilized acetic acid-18O2 in studying the reforming of acetic acid over Rh supported on La2O3/CeO2–ZrO2, revealing key insights into the adsorption and transformation of acetic acid in catalytic processes.

  • Understanding Collagen Synthesis and Degradation The use of 18O2 labeling, as applied in acetic acid-18O2, has been instrumental in studying the synthesis and degradation of collagens in vivo. (Molnar et al., 1986) used this method to determine the rates of collagen turnover in rat skin, providing valuable data for biological and medical research.

  • Studying Hydrodeoxygenation Processes In chemical engineering, acetic acid-18O2 is employed to understand hydrodeoxygenation processes. Research by (Joshi and Lawal, 2012) used acetic acid as a model compound to investigate the effects of various conditions on its conversion in hydrodeoxygenation, a key process in biofuel production.

  • Ionization and Dissociation Studies In the field of chemistry, acetic acid-18O2 aids in understanding the ionization and dissociation of organic compounds. (Ono et al., 1968) utilized 18O-labeled acetic acid to study the mass spectra of various organic acids, providing insights into molecular fragmentation patterns.

  • Investigating Biomass Hydrolysis Acetic acid-18O2 is also crucial in studying the hydrolysis of lignocellulosic biomass. (Trzcinski and Stuckey, 2015) explored the role of acetic acid in the chemical hydrolysis of municipal solid waste, an essential aspect of waste management and bioenergy production.

  • Oxidative Condensation Research In petrochemical research, acetic acid-18O2 is used to study the oxidative condensation of methane. (Periana et al., 2003) demonstrated a novel process for directly converting methane to acetic acid, a significant advancement in this field.

Safety And Hazards

Acetic acid-18O2 is flammable and can cause severe skin burns and eye damage . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back .

Future Directions

The global acetic acid market, which includes Acetic acid-18O2, is projected to grow from a size of $7.57 billion in 2023 to reach $12.33 billion by 2030 . Innovations aimed at sustainable production, including bio-based variants and greener solvent applications, are paving the way for market expansion .

properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-NUQCWPJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=[18O])[18OH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583900
Record name (~18~O_2_)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid-18O2

CAS RN

17217-83-3
Record name (~18~O_2_)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid-18O2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)propenoate (50.0 g, 227 mmol) was dissolved in acetic acid (312 g), and the reaction system was replaced with nitrogen. Then, 5% Pd/C (4.96 g, as dry weight) was added to the solution and pressurized with hydrogen to 196 to 294 kPa. The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa. The catalyst was filtered, and washed with acetic acid (208 g) to give a solution of the title compound in acetic acid (amount 569 g, apparent yield 100%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
312 g
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
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Name
Quantity
4.96 g
Type
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Yield
100%

Synthesis routes and methods II

Procedure details

Part C. The 5-aminoisoindoline (700 mg, 4.11 mmol) made above was dissolved in 6 M HCl (4.6 mL) at rt, then cooled to 0° C. A solution of NaNO2 (340 mg, 4.93 mmol) in water (0.8 mL) was added dropwise, maintaining the reaction temperature below 5° C. After 40 min, AcOH (1.4 mL) was added to the mixture, followed by the dropwise addition of SnCl2 (1.79 g, 9.44 mmol) in concentrated HCl (2.7 mL) at 0° C. The mixture was warmed to 10° C. and stirred for 2 h, then a solution of 3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one (1.78 g, 4.31 mmol) in MeOH (16 mL) was added and the reaction mixture was heated at 50° C. for 16 h. Methyl alcohol was removed under vacuum and the solid was collected by filtration to give 1-(2,3-dihydro-1H-isoindol-5-yl)-6-methyl-3-trifluoromethyl-1,4,5,6-tetrahydro-pyrazolo[3,4-c]pyridin-7-one; compound with iodo-benzene as an AcOH salt (2.07 g, 86% yield): 1H NMR (500 MHz, DMSO-d6) δ 9.82 (s, br, 2H), 7.75 (d, 2H), 7.66-7.62 (m, 2H), 7.51 (d, 1H), 7.19 (d, 2H), 4.56 (m, 4H), 4.11 (t, 2H), 3.12 (t, 2H); ESI MS m/z 585 (M+H)+.
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
340 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.79 g
Type
reactant
Reaction Step Four
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four
Name
3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one
Quantity
1.78 g
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T), is maintained at 250° C while 25.0 grams of 1,4-butanediol diacetate and 50 ml. of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period. The aqueous effluent collected contains tetrahydrofuran, acetic acid, and about 10% of the original diacetate. The mixture is again taken through the tube. The effluent from this second pass contains, as found by quantitative glpc analysis, 0.3 grams of residual butanediol diacetate (1% unconverted), 9.2 grams of tetrahydrofuran (90% yield), and 15.9 grams of acetic acid (93% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Yield
90%
Yield
93%

Synthesis routes and methods IV

Procedure details

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